molecular formula C11H11F3N4 B3027862 (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 1417789-01-5

(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No. B3027862
CAS RN: 1417789-01-5
M. Wt: 256.23
InChI Key: VGODKWRHTYKUIJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine” is a complex organic compound that contains several functional groups and rings. It has a pyrrolidine ring, which is a type of non-aromatic five-membered ring with nitrogen as one of the atoms. It also contains an imidazo[4,5-b]pyridine moiety, which is a fused ring system consisting of an imidazole ring and a pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and imidazo[4,5-b]pyridine rings would likely cause the molecule to have a rigid, cyclic structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyrrolidine ring might undergo reactions typical of amines, such as protonation or alkylation. The imidazo[4,5-b]pyridine moiety might participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrogen atoms might make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors. The exact mechanism of action would depend on the specific target and how the compound interacts with it .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a skin or eye irritant. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on improving its efficacy or reducing its side effects. If it’s a potential material, research might focus on improving its physical properties .

properties

IUPAC Name

3-[(3S)-pyrrolidin-3-yl]-2-(trifluoromethyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4/c12-11(13,14)10-17-8-2-1-4-16-9(8)18(10)7-3-5-15-6-7/h1-2,4,7,15H,3,5-6H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGODKWRHTYKUIJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C3=C(C=CC=N3)N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2C3=C(C=CC=N3)N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158068
Record name 3H-Imidazo[4,5-b]pyridine, 3-(3S)-3-pyrrolidinyl-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

CAS RN

1417789-01-5
Record name 3H-Imidazo[4,5-b]pyridine, 3-(3S)-3-pyrrolidinyl-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417789-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine, 3-(3S)-3-pyrrolidinyl-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

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